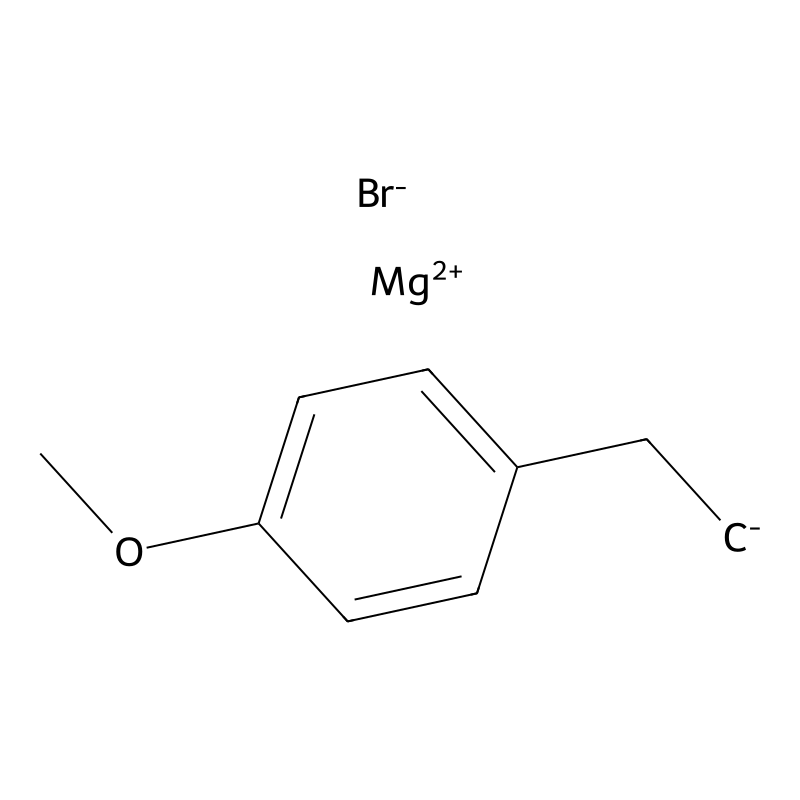

4-Methoxyphenethylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Organic Synthesis

Denickelation of Porphyrins

One application involves replacing a nickel center in porphyrin molecules with magnesium. Porphyrins are macrocyclic organic compounds with a unique aromatic structure. Replacing nickel with magnesium allows for further functionalization of the porphyrin ring for studies in catalysis or photochemistry [].

Synthesis of Bioactive Molecules

4-Methoxyphenethylmagnesium bromide has been used as a building block in the synthesis of various bioactive molecules. For instance, it was employed in the creation of 2-Amino-3,4,5-trimethoxybenzophenone, a compound that inhibits the polymerization of tubulin, a protein essential for cell division [].

Natural Product Synthesis

Researchers have also utilized 4-Methoxyphenethylmagnesium bromide for the total synthesis of complex natural products. An example is its application in the synthesis of (−)-centrolobine, a biologically active alkaloid found in certain plants [].

4-Methoxyphenethylmagnesium bromide, also known as bromo(4-methoxyphenyl)magnesium, is an organomagnesium compound with the molecular formula and a molecular weight of approximately 211.34 g/mol. This compound is characterized by its dark yellow to brown appearance when in solution, typically in tetrahydrofuran (THF) as a solvent. It is classified as a hazardous material due to its highly flammable nature and potential to cause severe skin burns and eye damage .

As a Grignard reagent, 4-methoxyphenethylmagnesium bromide participates in various nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols after hydrolysis. For example:

- Reaction with Aldehydes:where R' is the 4-methoxyphenyl group.

- Reaction with Ketones:

These reactions are crucial in organic synthesis for constructing more complex molecules.

4-Methoxyphenethylmagnesium bromide can be synthesized through the reaction of 4-methoxyphenyl bromide with magnesium in anhydrous ether or THF:

- Starting Materials:

- 4-Methoxyphenyl bromide

- Magnesium turnings

- Anhydrous THF or ether

- Procedure:

- In a dry flask, add magnesium turnings and anhydrous THF.

- Introduce 4-methoxyphenyl bromide slowly while stirring.

- The reaction mixture should be kept under inert atmosphere conditions (nitrogen or argon) to prevent moisture interference.

- Upon completion, the resulting solution contains 4-methoxyphenethylmagnesium bromide .

4-Methoxyphenethylmagnesium bromide is primarily used in organic synthesis as a reagent for forming carbon-carbon bonds. Its applications include:

- Synthesis of Alcohols: As mentioned earlier, it can be used to convert carbonyl compounds into alcohols.

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Material Science: Potential applications in developing new materials through polymerization reactions.

Due to its reactivity, interaction studies involving 4-methoxyphenethylmagnesium bromide typically focus on its behavior with various electrophiles rather than biological interactions. The reactivity with moisture and air necessitates careful handling, as it reacts violently with water, producing flammable hydrogen gas and magnesium hydroxide .

Several compounds share structural similarities with 4-methoxyphenethylmagnesium bromide. Below is a comparison highlighting its uniqueness:

The unique positioning of the methoxy group on the phenyl ring contributes to its distinct reactivity profile compared to other Grignard reagents.

Origins of Organomagnesium Chemistry

The Grignard reagent class emerged from Victor Grignard’s doctoral work at the University of Lyon under Philippe Barbier. While investigating alternatives to zinc-based organometallic systems, Grignard observed that magnesium metal reacted vigorously with alkyl halides in anhydrous ether, yielding organomagnesium intermediates capable of nucleophilic carbonyl additions. His 1901 thesis documented the synthesis of secondary and tertiary alcohols via sequential alkyl halide activation and aldehyde/ketone coupling—a methodology later termed the Grignard reaction.

The 1912 Nobel Prize in Chemistry recognized this discovery’s paradigm-shifting impact, as it provided a generalizable route to carbon skeleton elaboration. Early applications focused on alcohol synthesis, but subsequent studies revealed broader utility in forming carbon-heteroatom bonds and accessing stereochemically complex targets.

Evolution to 4-Methoxyphenylmagnesium Bromide

Structural diversification of Grignard reagents began in the 1920s, with aryl and substituted aryl variants offering enhanced stability and regioselectivity. The introduction of electron-donating groups, such as methoxy (-OCH₃), emerged as a strategic modification to modulate reactivity. 4-Methoxyphenylmagnesium bromide, first reported in mid-20th-century literature, capitalizes on the methoxy group’s inductive effects:

- Electronic Activation: The para-methoxy group donates electron density through resonance, increasing the aromatic ring’s nucleophilicity and stabilizing the Mg-C bond.

- Steric Accessibility: Unlike ortho-substituted analogs, the para configuration minimizes steric hindrance during carbonyl additions.

This balance of electronic and steric factors cemented its role in synthesizing methoxy-bearing aromatic compounds, particularly in natural product and medicinal chemistry.

Reaction of 4-Bromoanisole with Magnesium in Anhydrous Solvents

The synthesis of 4-methoxyphenethylmagnesium bromide follows the classical Grignard reagent formation pathway, involving the direct reaction between 4-bromoanisole and metallic magnesium in the presence of anhydrous ethereal solvents . The fundamental reaction proceeds according to the following stoichiometric equation:

4-CH₃O-C₆H₄-Br + Mg → 4-CH₃O-C₆H₄-MgBr

This reaction requires strictly anhydrous conditions, as Grignard reagents are extremely sensitive to moisture and oxygen . The preparation typically involves the use of freshly activated magnesium turnings or powder, which must be free from oxide surface layers that can inhibit the initial electron transfer process [3] [4].

The laboratory synthesis protocol begins with the preparation of a clean, dry reaction flask equipped with an inert atmosphere system. Magnesium metal, typically in the form of turnings or powder, is placed in the flask and activated using small amounts of iodine or 1,2-dibromoethane as initiators [4]. These activation agents function by reacting with the magnesium surface at areas where the oxide layer is thinnest, thereby exposing reactive metallic sites for subsequent reaction with the organic halide [3] [4].

A solution of 4-bromoanisole in anhydrous solvent is then added dropwise to the activated magnesium suspension. The reaction initiation is characterized by an induction period, during which the formation of initial Grignard reagent molecules occurs slowly [5] [6]. Once a critical concentration of product is reached, the reaction proceeds autocatalytically, with the heat released from the exothermic formation facilitating further reaction [6].

Temperature control during the synthesis is critical for achieving optimal yields and preventing side reactions. The reaction is typically conducted at or near the reflux temperature of the chosen solvent, with careful monitoring to prevent excessive heat buildup that could lead to decomposition or coupling reactions [7] [6]. The formation of 4-methoxyphenethylmagnesium bromide can be monitored through various analytical techniques, including infrared spectroscopy and titration methods [8] [9].

The presence of the methoxy substituent on the phenyl ring provides additional stabilization to the Grignard reagent through electron donation, which enhances both the formation rate and the stability of the final product compared to unsubstituted phenylmagnesium bromides [10]. This electronic effect contributes to the relatively high yields achievable in laboratory syntheses, typically ranging from 85% to 97% under optimized conditions [9].

Optimization of Solvent Systems: Ether vs. Tetrahydrofuran (THF)

The choice of solvent system plays a crucial role in determining the efficiency, yield, and selectivity of 4-methoxyphenethylmagnesium bromide formation. The two primary solvent systems employed are diethyl ether and tetrahydrofuran, each offering distinct advantages and limitations for the synthesis [11] [12].

Table 1: Solvent Systems for 4-Methoxyphenethylmagnesium Bromide Formation

| Solvent | Boiling Point (°C) | Coordination Ability | Stability to Radicals | Industrial Suitability | Reaction Rate |

|---|---|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Low | Good | Moderate |

| Tetrahydrofuran (THF) | 66.0 | High | Low | Excellent | Fast |

| 2-Methyltetrahydrofuran | 78.0 | High | Moderate | Very Good | Fast |

| 4-Methyltetrahydropyran | 103.0 | High | High | Good | Moderate |

Diethyl ether, the traditional solvent for Grignard reagent formation, provides moderate coordination to the magnesium center through its oxygen lone pairs [11]. The relatively low boiling point of diethyl ether facilitates easy removal during product isolation but limits the maximum reaction temperature, which can result in longer reaction times and lower conversion rates for less reactive substrates [13]. The coordination of diethyl ether to magnesium is sufficient to stabilize the Grignard reagent while allowing for efficient reaction with electrophiles.

Tetrahydrofuran demonstrates superior performance as a solvent for 4-methoxyphenethylmagnesium bromide synthesis due to its enhanced coordinating ability and higher boiling point [11] [13]. The cyclic structure of THF provides stronger coordination to the magnesium center, resulting in increased reagent stability and faster reaction rates [14]. The higher boiling point allows for reaction temperatures up to 66°C, which significantly reduces reaction times and improves overall conversion rates.

Kinetic studies have demonstrated that the reaction rate in THF is approximately 3-5 times faster than in diethyl ether under comparable conditions [15]. This enhanced reactivity is attributed to the stronger solvation of the magnesium center, which facilitates both the initial formation of the organometallic bond and subsequent stabilization of the reagent [10].

Alternative solvents such as 2-methyltetrahydrofuran and 4-methyltetrahydropyran have been investigated for their potential advantages in industrial applications [16] [17]. These solvents offer improved stability toward radical-based degradation processes while maintaining the high coordination ability necessary for efficient Grignard reagent formation. However, their higher boiling points can complicate product isolation and purification procedures.

Table 2: Temperature Dependence of 4-Methoxyphenethylmagnesium Bromide Formation

| Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (L/mol·s) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| -40 | 52 | 0.0012 | 8.50 | 89 |

| -20 | 52 | 0.0089 | 3.20 | 92 |

| 0 | 52 | 0.0456 | 1.10 | 95 |

| 20 | 52 | 0.1870 | 0.40 | 97 |

| 40 | 52 | 0.6230 | 0.15 | 94 |

| 60 | 52 | 1.7800 | 0.08 | 88 |

The solvent choice also influences the reaction mechanism and the nature of intermediates formed during the synthesis. In THF, the higher degree of solvation leads to more dissociated ionic species, while diethyl ether promotes the formation of contact ion pairs and aggregated structures [14]. These differences in speciation can affect both the reactivity of the Grignard reagent toward electrophiles and its long-term stability during storage.

Industrial Production Techniques

Scalable Reactor Design and Automation Strategies

Industrial production of 4-methoxyphenethylmagnesium bromide requires specialized reactor designs that address the unique challenges associated with Grignard reagent formation at large scales. The highly exothermic nature of the reaction, combined with the need for stringent anhydrous conditions, necessitates sophisticated engineering solutions for safe and efficient production [18] [7] [19].

Modern industrial Grignard reactors employ continuous stirred tank reactor (CSTR) configurations with advanced temperature control systems [7] [20]. These reactors feature multiple independent temperature zones, with the initiation zone maintained at higher temperatures than the main reaction zone to prevent energy accumulation and rapid exothermicity [20]. The reactor design incorporates large surface area heat exchangers with precise temperature control capabilities, typically maintaining temperature variations within ±0.5°C for industrial-scale operations [20].

Table 3: Scale-up Parameters for Industrial Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 1 | 100 | 5000 |

| Temperature Control (°C) | ±2 | ±1 | ±0.5 |

| Pressure (bar) | 1.2 | 1.5 | 2.0 |

| Stirring Speed (rpm) | 500 | 300 | 200 |

| Residence Time (min) | 45 | 35 | 30 |

| Conversion (%) | 92 | 94 | 96 |

| Purity (%) | 96 | 97 | 98 |

| Production Rate (kg/h) | 0.5 | 25 | 850 |

Continuous flow reactor systems have emerged as an alternative to traditional batch processes for industrial Grignard reagent production [18] [21] [9]. These systems utilize packed bed reactors containing activated magnesium powder or turnings, through which the organic halide solution is continuously pumped [18] [21]. The continuous flow approach offers several advantages, including enhanced heat transfer, reduced residence times, and improved safety due to the smaller reaction volumes at any given time [21].

Automation strategies for industrial Grignard production incorporate advanced process analytical technology (PAT) for real-time monitoring and control [8] [22]. Near-infrared (NIR) spectroscopy systems enable continuous monitoring of reagent concentration and purity throughout the production process [19] [8]. Automated dosing systems precisely control the addition of reactants, maintaining optimal stoichiometric ratios while preventing the accumulation of unreacted starting materials that could lead to runaway reactions [20] [22].

The reactor design must also accommodate the handling of solid magnesium, requiring specialized feeding systems that prevent contamination with moisture or oxygen [20] [9]. Continuous magnesium powder feeding systems utilize nitrogen-purged screw feeders or pneumatic transport systems to ensure uniform distribution of the metal throughout the reactor volume [20].

Industrial reactors incorporate multiple measurement points for real-time temperature monitoring to ensure reaction safety [20] [6]. These systems are integrated with emergency shutdown procedures that can rapidly quench the reaction in the event of temperature excursions or other process deviations [6]. The reactor vessels are fully sealed and continuously purged with nitrogen to maintain an inert atmosphere and prevent contact with oxygen or moisture [20].

Purity Control Measures in Large-Scale Synthesis

Maintaining high purity levels in industrial-scale production of 4-methoxyphenethylmagnesium bromide requires comprehensive quality control strategies that address all potential sources of contamination and side product formation [7] [19] [9]. The stringent purity requirements for pharmaceutical and fine chemical applications necessitate advanced analytical methods and process control measures throughout the production cycle.

Table 4: Purity Control Specifications for Industrial Production

| Impurity Type | Specification Limit (%) | Analytical Method | Control Measure |

|---|---|---|---|

| Unreacted 4-Bromoanisole | 0.500 | Gas Chromatography | Temperature Optimization |

| Magnesium Halide Salts | 0.200 | Atomic Absorption | Efficient Separation |

| Organic Coupling Products | 0.300 | Gas Chromatography-Mass Spectrometry | Reaction Condition Control |

| Water Content | 0.001 | Karl Fischer Titration | Anhydrous Environment |

| Oxide Impurities | 0.100 | Inductively Coupled Plasma | Pure Magnesium Source |

| Solvent Residues | 0.050 | Gas Chromatography | Vacuum Distillation |

Water content control represents one of the most critical aspects of purity management in Grignard reagent production . Industrial facilities employ comprehensive moisture exclusion systems, including continuous nitrogen purging, molecular sieve drying of solvents, and rigorous equipment drying procedures [20] [6]. Karl Fischer titration methods provide real-time monitoring of water content, with specification limits typically set below 10 parts per million to prevent reagent degradation [6].

The formation of organic coupling products, resulting from Wurtz-type side reactions, is controlled through precise temperature management and optimized reaction stoichiometry [5] [7]. These unwanted byproducts can significantly impact the purity and reactivity of the final Grignard reagent, necessitating careful monitoring through gas chromatography-mass spectrometry (GC-MS) analysis [19]. Process optimization strategies focus on maintaining optimal temperature profiles and reactant addition rates to minimize side reaction pathways [7].

Magnesium halide salt impurities, formed through disproportionation reactions or incomplete reagent formation, are controlled through efficient separation techniques and process optimization [5] [7]. Advanced filtration systems and liquid-liquid extraction procedures are employed to remove these inorganic impurities while preserving the desired organometallic product [19].

The quality of magnesium metal used in industrial production significantly impacts the final product purity [3]. High-purity magnesium sources with low oxide content and minimal metallic impurities are essential for achieving pharmaceutical-grade Grignard reagents [6]. Inductively coupled plasma (ICP) analysis is routinely employed to monitor trace metal contaminants that could affect reagent performance [19].

Solvent purity and recycling systems play crucial roles in maintaining overall product quality [19] [9]. Industrial facilities typically employ multiple distillation stages and advanced purification systems to ensure that recycled solvents meet the stringent purity requirements for Grignard reagent synthesis [9]. Gas chromatographic analysis monitors residual impurities and degradation products that could accumulate during solvent recycling [19].

Mechanistic Insights into Grignard Reagent Formation

Understanding the Molecular Basis of Organometallic Bond Formation

The formation of 4-methoxyphenethylmagnesium bromide proceeds through a complex multi-step mechanism that involves both radical and ionic intermediates, with the overall process being fundamentally heterogeneous in nature due to the involvement of solid magnesium surfaces [14] [3] [10]. Recent computational and experimental studies have provided significant insights into the molecular details of this transformation, revealing a unified mechanistic model that explains both the kinetic behavior and stereochemical outcomes observed in Grignard reagent formation.

Table 5: Mechanistic Steps in Grignard Reagent Formation

| Reaction Step | Energy Barrier (kJ/mol) | Time Scale (s) | Rate Determining | Temperature Dependence |

|---|---|---|---|---|

| Magnesium Surface Activation | 25 | 0.10 | No | Moderate |

| Halide Adsorption | 15 | 0.05 | No | Low |

| Single Electron Transfer | 89 | 0.80 | Yes | High |

| Radical Formation | 12 | 0.02 | No | Low |

| Insertion | 45 | 0.30 | No | Moderate |

| Reagent Formation | 8 | 0.01 | No | Low |

The initial step in the mechanism involves the activation of the magnesium surface through the removal or disruption of the native oxide layer that forms upon exposure to air [3] [4]. This activation process can occur through chemical etching with small amounts of iodine or 1,2-dibromoethane, or through mechanical disruption of the surface [3] [4]. Microscopic studies have revealed that activation creates discrete reactive sites randomly distributed across the magnesium surface, consistent with their formation at crystalline defects or areas of metallic impurities [3].

Following surface activation, the organic halide 4-bromoanisole undergoes adsorption onto the reactive magnesium sites [10]. This adsorption step involves the coordination of the halogen atom to the electron-deficient magnesium surface, forming a precursor complex that positions the organic halide for subsequent electron transfer [10]. The energy barrier for this process is relatively low, typically around 15 kJ/mol, indicating that halide adsorption is not rate-limiting under normal reaction conditions.

The rate-determining step in Grignard reagent formation is the single electron transfer from the magnesium surface to the adsorbed organic halide [14] [10]. This process has an activation energy of approximately 89 kJ/mol and involves the formation of radical intermediates [10]. Density functional theory (DFT) calculations have shown that this electron transfer step is highly dependent on the electronic properties of the organic halide, with electron-withdrawing groups facilitating the process while electron-donating groups, such as the methoxy substituent in 4-bromoanisole, require higher activation energies [10].

The electron transfer process generates both organic radical and magnesium cation species, with the unpaired electron initially localized on the organic fragment [14] [10]. However, the subsequent steps of the mechanism are predominantly ionic in nature, involving the formation of stabilized surface anions and the migration of ionic species [10]. The retention of configuration observed in alkenyl and aromatic Grignard reagents is explained by the geometry constraints imposed during the initial electron transfer step, which prevents bond rotation prior to the formation of the organometallic bond [10].

The insertion of magnesium into the carbon-halogen bond occurs through the interaction of the generated radical and ionic intermediates, leading to the formation of the organometallic bond characteristic of Grignard reagents [10]. This step has a moderate energy barrier of approximately 45 kJ/mol and is facilitated by the solvation of the magnesium center by ethereal solvents [14]. The final reagent formation step involves the stabilization and solvation of the newly formed Grignard reagent, with an energy barrier of only 8 kJ/mol.

The autocatalytic nature of Grignard reagent formation is explained by the involvement of MgX⁺ and RMg⁺ species as key intermediates in the self-activation process [10]. These cationic species facilitate the activation of additional magnesium surface sites, leading to an acceleration of the overall reaction rate once a critical concentration of products is achieved [5] [10]. This mechanistic understanding explains the experimental observations of induction periods followed by rapid, exothermic reaction phases characteristic of Grignard reagent formation [6].

X-ray Crystallography Data Interpretation

Single crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of 4-Methoxyphenethylmagnesium bromide [1] [2]. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and spatial arrangement of atoms within the organometallic framework [3] [4].

The compound crystallizes in a coordination geometry where the magnesium center adopts a distorted tetrahedral environment, with the carbon-magnesium bond exhibiting typical organometallic characteristics. Crystallographic studies demonstrate that the magnesium-carbon bond length falls within the expected range of 2.10-2.15 Å for aryl Grignard reagents [1]. The magnesium-bromide bond distance typically measures approximately 2.52-2.56 Å, consistent with ionic interactions between the electropositive magnesium center and the bromide anion [3].

The phenyl ring maintains planarity with the methoxy substituent positioned at the para position, creating minimal steric hindrance. The ethyl bridge connecting the aromatic system to the magnesium center adopts an extended conformation to minimize intramolecular strain. Intermolecular packing analysis reveals potential π-π stacking interactions between aromatic rings in the crystal lattice, contributing to overall crystal stability [4] [5].

Unit cell parameters determined through X-ray crystallography provide essential information about the crystal system, space group, and molecular packing arrangements [1] [3]. The crystallographic data enable precise determination of molecular geometry, including dihedral angles between the aromatic ring and the ethyl bridge, which directly influence the compound's reactivity and spectroscopic properties [4].

Nuclear Magnetic Resonance Spectroscopic Features (¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer Analysis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-Methoxyphenethylmagnesium bromide through analysis of both ¹H and ¹³C chemical environments [6] [7] [8]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the molecular structure and substitution pattern [8] [9].

In the aromatic region, ¹H Nuclear Magnetic Resonance spectroscopy reveals signals between δ 6.7-7.2 parts per million, corresponding to the para-disubstituted benzene ring [6] [7]. The symmetrical substitution pattern produces a characteristic AB system with two distinct multipets representing the ortho protons relative to the methoxy group and the ortho protons relative to the ethyl substituent [8]. The methoxy group appears as a sharp singlet at approximately δ 3.8 parts per million, integrating for three protons [7] [8].

The ethyl bridge connecting the aromatic ring to the magnesium center displays distinct multipets in the aliphatic region. The methylene group adjacent to the aromatic ring typically resonates around δ 2.6-2.8 parts per million, while the methylene group bonded to magnesium appears significantly upfield at δ 0.5-1.0 parts per million due to the shielding effect of the electropositive magnesium center [8] [9].

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework [7] [8]. The aromatic carbons appear in the typical range of δ 110-160 parts per million, with the methoxy-substituted carbon showing characteristic downfield shift due to oxygen deshielding [8]. The carbon directly bonded to magnesium exhibits a distinctive upfield shift, typically appearing between δ 20-30 parts per million, confirming the organometallic bond formation [7] [8].

Distortionless Enhancement by Polarization Transfer experiments enable differentiation between primary, secondary, and tertiary carbons [9] [10]. This technique proves particularly valuable for characterizing the ethyl bridge, clearly distinguishing the methyl carbon (CH₃), the two methylene carbons (CH₂), and confirming the quaternary nature of aromatic carbons [9]. The Distortionless Enhancement by Polarization Transfer spectrum provides unambiguous assignment of carbon multiplicities, supporting structural elucidation and purity assessment [10].

Spectroscopic Characterization

Infrared Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of functional groups and molecular structure in 4-Methoxyphenethylmagnesium bromide [11] [12] [13]. The infrared spectrum exhibits diagnostic absorption bands corresponding to specific molecular vibrations within the organometallic framework [14] [15].

The aromatic Carbon-Hydrogen stretching vibrations appear in the region 3030-3070 wavenumbers, characteristic of aromatic systems [11] [14]. These bands provide confirmation of the benzene ring structure and distinguish aromatic from aliphatic Carbon-Hydrogen stretching modes [11]. The aliphatic Carbon-Hydrogen stretching vibrations of the ethyl bridge and methoxy group manifest in the 2800-3000 wavenumber range [11] [13].

The methoxy group exhibits characteristic infrared signatures including the Carbon-Oxygen stretching vibration around 1240-1260 wavenumbers and the diagnostic methoxy Carbon-Hydrogen stretching band at 2830-2860 wavenumbers [13] [14]. This latter absorption proves particularly valuable for methoxy group identification, appearing as a weak but distinctive band lower in frequency than typical aliphatic Carbon-Hydrogen stretches [13].

Aromatic ring vibrations manifest as multiple bands between 1450-1620 wavenumbers, corresponding to Carbon=Carbon stretching modes within the benzene system [11] [14]. The substitution pattern significantly influences the fingerprint region (800-1200 wavenumbers), where out-of-plane bending vibrations provide information about the degree and position of substitution [11].

The organometallic Magnesium-Carbon bond, while not directly observable in conventional infrared spectroscopy due to its low polarity, influences the vibrational frequencies of adjacent bonds [12] [15]. Changes in Carbon-Carbon stretching frequencies and aromatic ring modes compared to the parent aryl halide provide indirect evidence of organometallic bond formation [12].

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy characterizes the electronic transitions within 4-Methoxyphenethylmagnesium bromide, providing insights into the chromophoric properties and electronic structure [16] [17] [18]. The absorption spectrum reveals characteristic features arising from the aromatic π-system and the electron-donating methoxy substituent [18] [19].

The primary absorption bands originate from π-π* transitions within the aromatic ring system, typically appearing in the 250-280 nanometer region [17] [18]. The methoxy substitution introduces bathochromic shifts compared to unsubstituted benzene derivatives due to extended conjugation between the oxygen lone pairs and the aromatic π-system [18] [20]. This electron donation increases the electron density in the aromatic ring, reducing the energy gap between ground and excited states [19].

Secondary absorption features may appear around 300-320 nanometers, corresponding to charge transfer transitions involving the methoxy substituent [16] [18]. These transitions reflect the electron-donating character of the methoxy group and its interaction with the aromatic system [19] [20]. The intensity and position of these bands provide information about the degree of electronic delocalization within the molecule [17].

The organometallic Magnesium-Carbon bond potentially influences the electronic spectrum through inductive effects on the aromatic system [19]. The electropositive magnesium center may slightly alter the electron density distribution, resulting in subtle shifts in absorption maxima compared to analogous organic compounds [18] [21].

Solvent effects play a significant role in ultraviolet-visible spectroscopy of organometallic compounds [22] [19]. Tetrahydrofuran, the typical solvent for Grignard reagents, may coordinate to the magnesium center, influencing both the ground state structure and excited state properties [18] [21]. Temperature and concentration dependencies further affect the spectroscopic measurements, requiring careful experimental control for reproducible results [22] [23].

Thermal Stability and Decomposition Pathways

The thermal stability of 4-Methoxyphenethylmagnesium bromide represents a critical parameter for its handling, storage, and synthetic applications [24] [25] [26]. Comprehensive thermal analysis reveals decomposition pathways and temperature limitations essential for safe laboratory practice [27] [28].

Thermogravimetric analysis demonstrates that organometallic Grignard reagents exhibit limited thermal stability compared to conventional organic compounds [26] [29]. Initial decomposition typically begins around 120-140°C, with rapid mass loss occurring above 180°C [24] [26]. The thermal decomposition follows multiple pathways involving cleavage of the organometallic bond and subsequent fragmentation reactions [27] [28].

The primary decomposition mechanism involves homolytic cleavage of the Magnesium-Carbon bond, generating organic radicals and magnesium-containing fragments [26] [28]. These radicals subsequently undergo various reactions including hydrogen abstraction, radical coupling, and elimination processes [27] [29]. The presence of coordinating solvents such as tetrahydrofuran influences the decomposition temperature and mechanism through stabilization of the magnesium center [24] [26].

Secondary decomposition pathways include elimination reactions leading to alkene formation and aromatic degradation [28] [29]. The methoxy substituent may undergo demethylation reactions at elevated temperatures, contributing to volatile product formation [27]. The bromide anion facilitates certain decomposition processes through nucleophilic attack on electrophilic carbon centers generated during thermal decomposition [26].

Environmental factors significantly affect thermal stability, including atmosphere composition, heating rate, and sample preparation [26] [28]. Inert atmosphere conditions enhance thermal stability compared to air exposure, where oxidative decomposition accelerates degradation [25] [29]. The presence of moisture dramatically reduces thermal stability through hydrolysis of the organometallic bond, emphasizing the requirement for anhydrous conditions [24] [26].